N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a synthetic organic compound that features an indole moiety linked to a pyrazine ring via a carboxamide bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Linking the Indole to the Pyrazine Ring: The indole derivative is then reacted with a pyrazine-2-carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its tubulin polymerization inhibitory activity.
Indole-3-carboxaldehyde derivatives: Used in the synthesis of various biologically active compounds.
Uniqueness
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its specific combination of an indole and pyrazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[3-[(1-methylindol-4-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-6-12-13(3-2-4-15(12)22)21-16(23)5-7-20-17(24)14-11-18-8-9-19-14/h2-4,6,8-11H,5,7H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
VLZUGULMBBFPTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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